

An In-depth Technical Guide to the Physicochemical Properties of Deoxy Risedronic Acid

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Compound of Interest

Compound Name: Deoxy Risedronic Acid

Cat. No.: B128604

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Introduction

Deoxy Risedronic Acid, also known as Risedronate Related Compound C or Risedronate EP Impurity E, is a notable bisphosphonate and a close structural analog of Risedronic Acid.[1][2][3][4][5] As an impurity and related substance of the widely used osteoporosis drug, Risedronate, a thorough understanding of its physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Deoxy Risedronic Acid**, detailed experimental protocols for their determination, and insights into its anticipated mechanism of action based on its structural class.

Chemical and Physical Properties

Deoxy Risedronic Acid is a pyridinyl bisphosphonic acid.[1] Its fundamental chemical and physical properties are summarized in the table below. While experimental data for some properties of **Deoxy Risedronic Acid** are not readily available in the public domain, data for the closely related compound, Risedronic Acid, is provided for comparative purposes where relevant.

Table 1: Summary of Physicochemical Properties

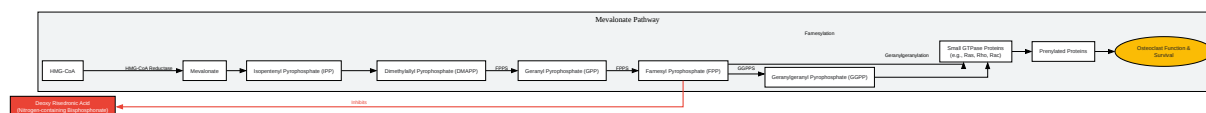
Property	Deoxy Risedronic Acid	Risedronic Acid (for comparison)
Chemical Structure	(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[6]	(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[7]
Molecular Formula	C ₇ H ₁₁ NO ₆ P ₂ [2][3][8]	C ₇ H ₁₁ NO ₇ P ₂ [7]
Molecular Weight	267.11 g/mol [2][3][8]	283.11 g/mol [7]
Physical Description	Solid powder[5]	Solid[7]
Melting Point	Data not available	252-262 °C[7]
pKa (Dissociation Constants)	Data not available	pKa1 ≈ 2.9 (phosphoric acid moiety)[7]pKa2 ≈ 7 (phosphoric acid moiety)[7]
Aqueous Solubility	Data not available	Miscible in water[7]
Solubility in Organic Solvents	Soluble in Chloroform, Dichloromethane, DMSO[5]	Insoluble in DMSO[9]
LogP (Octanol-Water Partition Coefficient)	XLogP3 (Computed): -2.4[6]	log Kow (Estimated): -0.29[7]
CAS Number	75755-10-1[2][5]	105462-24-6[7]

Mechanism of Action: Inhibition of the Mevalonate Pathway

As a nitrogen-containing bisphosphonate, **Deoxy Risedronic Acid** is anticipated to share the same mechanism of action as other drugs in its class, such as Risedronic Acid. This primary mechanism involves the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[10] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins in osteoclasts.

The inhibition of FPP synthase leads to a disruption of normal osteoclast function, including their bone-resorbing activity, and can ultimately induce osteoclast apoptosis.[10] This targeted action on osteoclasts is the basis for the therapeutic effects of bisphosphonates in treating bone disorders like osteoporosis.

Below is a diagram illustrating the inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.



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Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the Mevalonate Pathway by **Deoxy Risedronic Acid**.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of bisphosphonates like **Deoxy Risedronic Acid**.

Determination of pKa by Potentiometric Titration

This protocol is adapted from methods used for other bisphosphonates, such as alendronate. [11]

Objective: To determine the acid dissociation constants (pKa values) of **Deoxy Risedronic Acid** in an aqueous solution.

Materials:

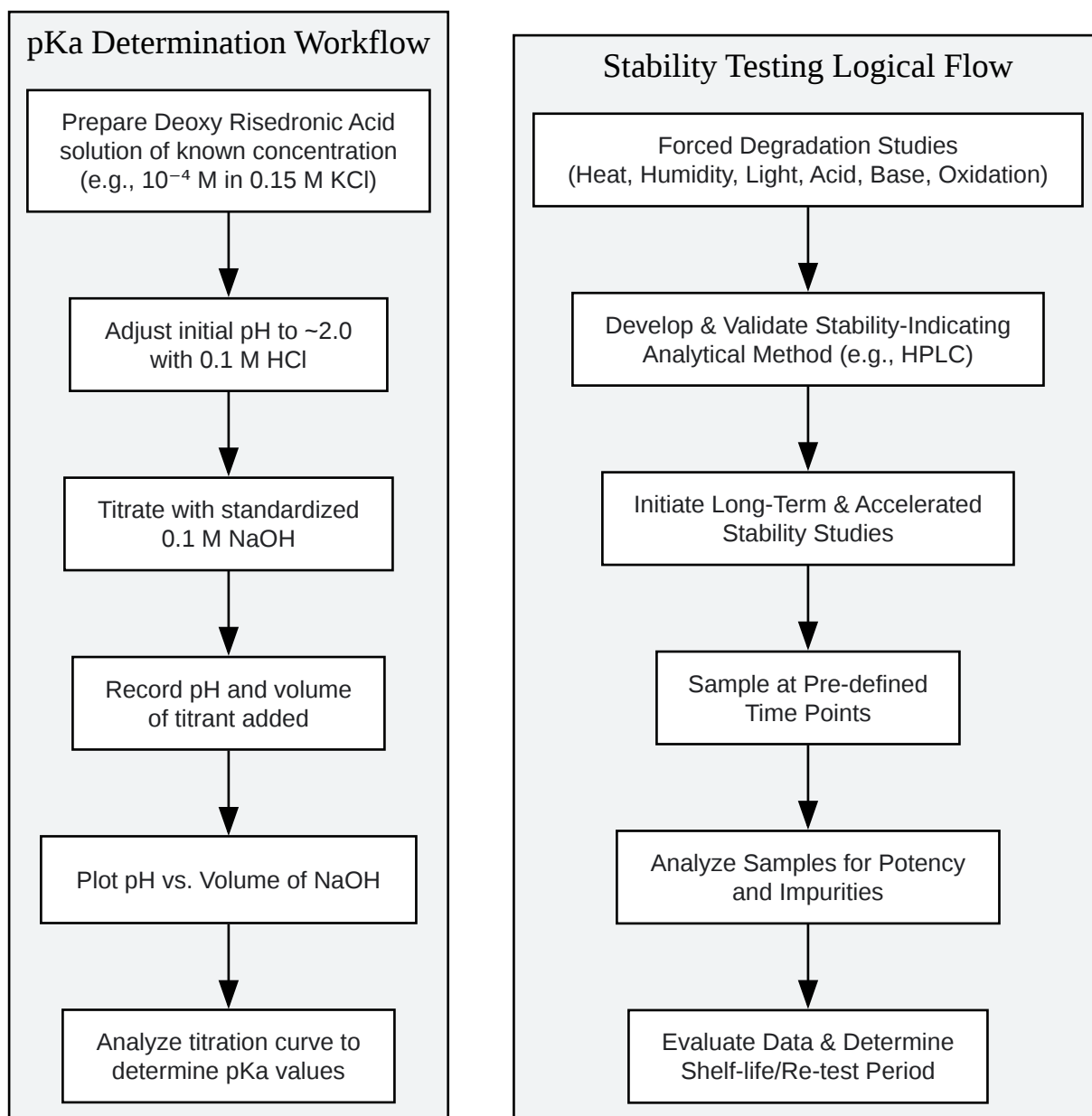
- **Deoxy Risedronic Acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl)
- Deionized water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- **Preparation of the Sample Solution:** Accurately weigh a sufficient amount of **Deoxy Risedronic Acid** to prepare a solution of known concentration (e.g., 10^{-4} M). Dissolve the compound in deionized water. To determine all pKa values, the initial pH of the solution may need to be adjusted to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.[3] A constant ionic strength is maintained throughout the titration by adding a background electrolyte such as 0.15 M KCl.[3]
- **Titration:** Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.
- **Data Collection:** After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue the titration until the pH reaches a desired endpoint (e.g., pH 12-12.5).[3]

- **Data Analysis:** Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve. Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.

Workflow Diagram for pKa Determination:



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